

BPR5K230 off-target effects and how to mitigate them

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Technical Support Center: BPR5K230

Welcome to the technical support center for **BPR5K230**, a potent dual inhibitor of AXL and MERTK receptor tyrosine kinases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of **BPR5K230** and strategies to mitigate them during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of BPR5K230?

A1: **BPR5K230** is a small molecule tyrosine kinase inhibitor designed to potently and selectively target the AXL and MERTK receptor tyrosine kinases. These kinases are members of the TAM (TYRO3, AXL, MERTK) family and are implicated in cancer progression, metastasis, and regulation of the tumor immune microenvironment.[1][2][3]

Q2: What are off-target effects and why are they a concern for kinase inhibitors like **BPR5K230**?

A2: Off-target effects refer to the unintended interactions of a drug with proteins other than its designated target.[4][5][6] For kinase inhibitors, these effects often arise from the conserved nature of the ATP-binding pocket across the human kinome.[6] Off-target binding can lead to unforeseen biological consequences, cellular toxicity, and misinterpretation of experimental



results.[5][6][7] Understanding and mitigating these effects is crucial for accurate validation of **BPR5K230**'s mechanism of action and for preclinical safety assessment.

Q3: What is the known off-target profile of **BPR5K230**?

A3: A comprehensive kinome scan of a compound designated as 33 (**BPR5K230**) revealed a high degree of selectivity.[1][2] When screened at a concentration of 1 μ M against a panel of 370 non-mutant human kinases, it demonstrated a kinome selectivity score (S(10)) of 0.032, indicating it inhibits only a small fraction of the kinome.[1][2] Besides its intended targets AXL and MERTK, notable off-target interactions were observed with other TAM family members and certain kinases known to be inhibited by type II kinase inhibitors.

Troubleshooting Guide: Investigating and Mitigating Off-Target Effects

This guide provides a structured approach to identifying and addressing potential off-target effects of **BPR5K230** in your experimental models.

Issue 1: Unexpected or contradictory cellular phenotype observed.

- Possible Cause: The observed phenotype might be due to the inhibition of an off-target kinase that plays a role in a parallel or opposing signaling pathway.
- Troubleshooting Steps:
 - Validate with a Structurally Unrelated Inhibitor: Use a different, structurally distinct dual AXL/MERTK inhibitor to see if the same phenotype is produced. If the phenotype is consistent, it is more likely an on-target effect.
 - Genetic Knockdown/Knockout: Employ siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of AXL and/or MERTK. If the genetic approach phenocopies the effect of BPR5K230, it strongly suggests an on-target mechanism.[6]
 - Perform a Kinome-wide Selectivity Screen: To definitively identify potential off-targets in your experimental system, consider performing a kinome-wide binding assay.



Issue 2: High levels of cytotoxicity at concentrations required for on-target inhibition.

- Possible Cause: The cytotoxicity may be mediated by the inhibition of an off-target kinase that is essential for cell survival.
- Troubleshooting Steps:
 - Dose-Response Analysis: Conduct a detailed dose-response curve to determine the lowest effective concentration of BPR5K230 that achieves significant inhibition of AXL and MERTK phosphorylation without causing widespread cytotoxicity.
 - Rescue Experiments: If a specific off-target is suspected, you can perform a rescue
 experiment by overexpressing a drug-resistant mutant of that off-target. If this rescues the
 cytotoxic phenotype, it confirms the off-target liability.

Data Presentation: Kinase Selectivity Profile

The following tables summarize the kinase selectivity data for **BPR5K230** (compound 33) and a related dual MER/FLT3 inhibitor, UNC2025, to provide context on the selectivity of this class of inhibitors.

Table 1: Kinome Scan Selectivity of BPR5K230 (Compound 33)



Parameter	Value	Reference
Screening Concentration	1 μΜ	[Journal of Medicinal Chemistry, 2024][2]
Kinase Panel Size	370 (non-mutant)	[Journal of Medicinal Chemistry, 2024][2]
Selectivity Score (S(10))	0.032	[Journal of Medicinal Chemistry, 2024][2]
Notable Off-Targets		
TYRO3	Strong Inhibition	[Journal of Medicinal Chemistry, 2024][2]
FLT3	Strong Inhibition	[Journal of Medicinal Chemistry, 2024][2]
KIT	Strong Inhibition	[Journal of Medicinal Chemistry, 2024][2]
TRKA/B/C	Strong Inhibition	[Journal of Medicinal Chemistry, 2024][2]

Table 2: Inhibitory Profile of UNC2025 (a MER/FLT3 Inhibitor with activity against AXL)



Kinase Target	IC50 (nM)	Reference
MER	0.74	[MedchemExpress Product Information][8]
FLT3	0.8	[MedchemExpress Product Information][8]
AXL	122	[MedchemExpress Product Information][8]
TRKA	1.67	[MedchemExpress Product Information][8]
TRKC	4.38	[MedchemExpress Product Information][8]
TYRO3	5.83	[MedchemExpress Product Information][8]
KIT	8.18	[MedchemExpress Product Information][8]

Experimental Protocols & Visualizations

To aid in the experimental design for identifying and validating off-target effects, detailed methodologies for key assays are provided below, along with visual representations of workflows and signaling pathways.

Protocol 1: KINOMEscan™ Profiling

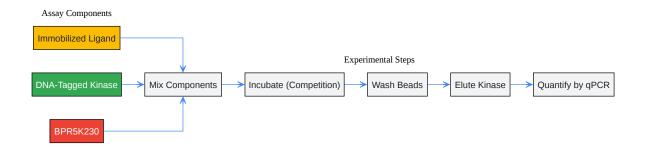
Objective: To determine the binding affinity of **BPR5K230** against a large panel of kinases, thereby identifying potential off-targets.

Methodology: The KINOMEscan[™] assay is a competition binding assay.[9][10][11]

 Assay Principle: The assay measures the ability of a test compound (BPR5K230) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
 [10][12]



- Reaction Setup: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand on beads, and the test compound at a specified concentration (e.g., 1 μM).[12][13]
- Incubation: Incubate the reaction mixture to allow for binding competition to reach equilibrium.
- Washing: The beads are washed to remove unbound components.
- Elution and Quantification: The amount of kinase bound to the immobilized ligand is
 quantified by eluting the kinase and measuring the associated DNA tag via quantitative PCR
 (qPCR).[10][12] A reduction in the qPCR signal in the presence of BPR5K230 indicates
 binding to the kinase.
- Data Analysis: The results are typically reported as percent of control (DMSO vehicle), where a lower percentage indicates stronger binding. For hits, a dissociation constant (Kd) can be determined from an 11-point dose-response curve.[9]



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Caption: KINOMEscan[™] experimental workflow.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Troubleshooting & Optimization



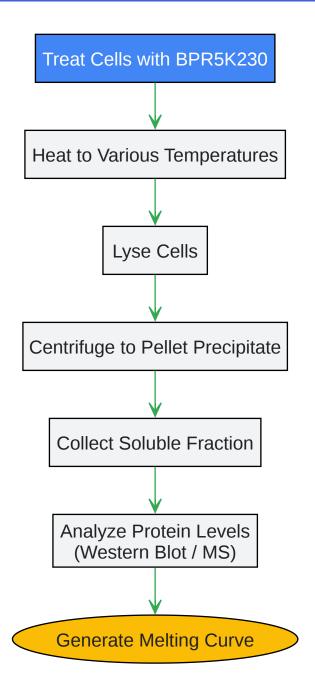


Objective: To validate the engagement of **BPR5K230** with its on- and off-targets in a cellular context.

Methodology: CETSA® is based on the principle that ligand binding alters the thermal stability of a target protein.[14][15][16][17][18]

- Cell Treatment: Treat intact cells with BPR5K230 or a vehicle control (DMSO) for a specified duration.
- Heating: Heat aliquots of the treated cell suspension to a range of temperatures in a thermocycler for a short period (e.g., 3 minutes), followed by cooling.[16]
- Cell Lysis: Lyse the cells to release the intracellular proteins.
- Fractionation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
- Protein Quantification: Quantify the amount of the specific target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[14]
- Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of BPR5K230 indicates target engagement and stabilization.[14]





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Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Protocol 3: NanoBRET™ Target Engagement Assay

Objective: To quantify the affinity of **BPR5K230** for target kinases in live cells.

Methodology: The NanoBRET™ assay is a proximity-based method that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competing compound.[19][20][21][22]

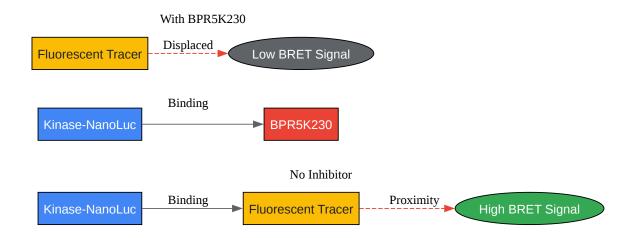


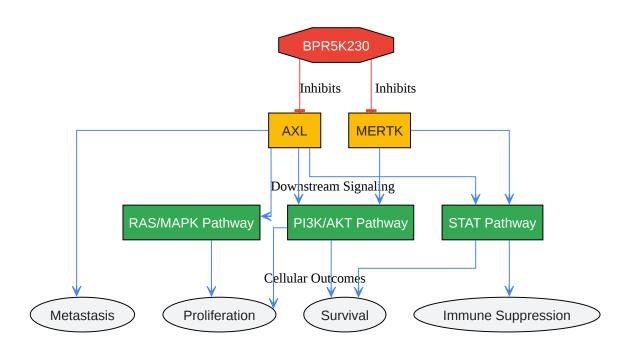




- Cell Transfection: Transfect cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase.
- Assay Setup: Plate the transfected cells in a multi-well plate. Add the NanoBRET™ fluorescent tracer and varying concentrations of BPR5K230.
- Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
- Substrate Addition: Add the NanoLuc® substrate to the wells.
- BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-kinase fusion.
- Data Analysis: The binding of BPR5K230 displaces the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the calculation of the IC50 value, which reflects the intracellular affinity of BPR5K230 for the target kinase.[20]







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